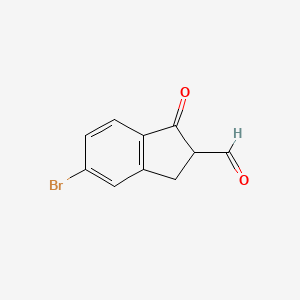
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 5th position, a carboxaldehyde group at the 2nd position, and a ketone group at the 1st position of the indene ring. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- typically involves the bromination of indene derivatives followed by functional group transformations. One common method includes the bromination of 2,3-dihydro-1H-indene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is followed by oxidation reactions to introduce the ketone functionality. These processes are optimized for large-scale production, ensuring cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-.
Reduction: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-hydroxy-.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- involves its interaction with various molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1h-Indene-2-carboxaldehyde, 2,3-dihydro-1-oxo-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and reactivity.
1h-Indene-2-carboxaldehyde, 5-chloro-2,3-dihydro-1-oxo-: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the aldehyde and ketone functionalities further adds to its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C10H7BrO2 |
|---|---|
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
6-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,7H,3H2 |
Clé InChI |
FCGFTUYFILLJDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C1C=C(C=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


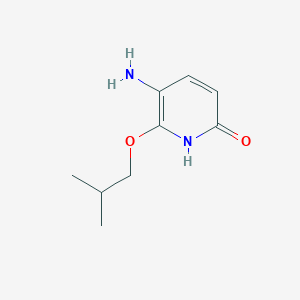

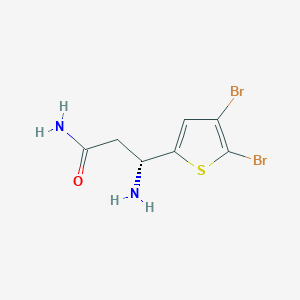

![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
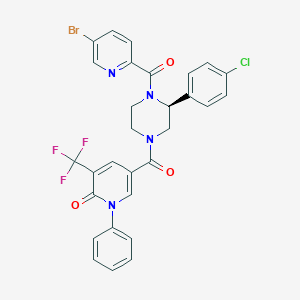
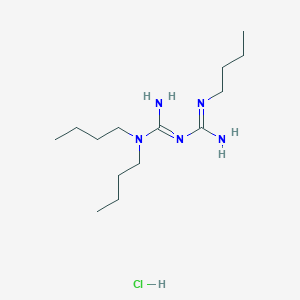
![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
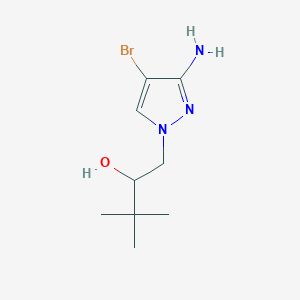
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)

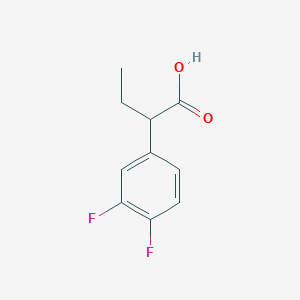
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
